molecular formula C12H17N3O2 B6494410 1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one CAS No. 1334368-86-3

1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one

Cat. No.: B6494410
CAS No.: 1334368-86-3
M. Wt: 235.28 g/mol
InChI Key: CAJOSAKLFPRAOQ-UHFFFAOYSA-N
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Description

1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a methyl group and a pyrimidine ring connected via an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Substitution with a Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or other suitable methylating agents.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving amidines and β-dicarbonyl compounds.

    Linking the Rings: The final step involves the formation of the ethanone linker, which can be achieved through nucleophilic substitution reactions where the piperidine and pyrimidine rings are connected via an appropriate ethanone precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the piperidine or pyrimidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl halides, or sulfonyl chlorides can be employed under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine and pyrimidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylpiperidin-1-yl)-2-(pyridin-2-yloxy)ethan-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    1-(3-methylpiperidin-1-yl)-2-(pyrimidin-4-yloxy)ethan-1-one: Similar structure but with the pyrimidine ring substituted at a different position.

    1-(3-methylpiperidin-1-yl)-2-(quinolin-2-yloxy)ethan-1-one: Similar structure but with a quinoline ring instead of a pyrimidine ring.

Uniqueness

1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one is unique due to its specific combination of a piperidine ring with a pyrimidine ring via an ethanone linker. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(3-methylpiperidin-1-yl)-2-pyrimidin-2-yloxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-10-4-2-7-15(8-10)11(16)9-17-12-13-5-3-6-14-12/h3,5-6,10H,2,4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJOSAKLFPRAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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